3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an amino group, a piperazine ring, and a carbonitrile group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazole compounds, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazine derivatives: Known for their selective inhibitory activity against pyruvate dehydrogenase kinases.
Pyradazine compounds: Inhibitors of kinases like GSK3, used in the treatment of diseases such as type II diabetes.
Uniqueness
3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and a broad range of biological activities. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N6 |
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Molecular Weight |
206.25 g/mol |
IUPAC Name |
5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H14N6/c1-14-2-4-15(5-3-14)9-7(6-10)8(11)12-13-9/h2-5H2,1H3,(H3,11,12,13) |
InChI Key |
VURWAYBHGPWUBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=C2C#N)N |
Origin of Product |
United States |
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